

# A Technical Guide to Phenyl(thiophen-2-yl)methanone (2-Benzoylthiophene)

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## Compound of Interest

Compound Name: 2-Benzoylthiophene

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**Abstract:** This document provides a comprehensive technical overview of **2-Benzoylthiophene**, a key heterocyclic ketone. Its formal IUPAC name is phenyl(thiophen-2-yl)methanone. This guide details its chemical and physical properties, spectroscopic data, synthesis protocols, and significant applications in medicinal chemistry and materials science. Particular emphasis is placed on its role as a versatile scaffold in the development of novel therapeutic agents, supported by experimental data and workflow visualizations.

## Nomenclature and Chemical Identity

**2-Benzoylthiophene** is an aromatic ketone featuring a thiophene ring substituted at the second position with a benzoyl group.<sup>[1]</sup> This structure imparts unique photochemical and electronic properties, making it a valuable intermediate in organic synthesis.<sup>[1][2]</sup>

- IUPAC Name: phenyl(thiophen-2-yl)methanone<sup>[3][4][5]</sup>
- Common Synonyms: **2-Benzoylthiophene**, Phenyl 2-thienyl ketone<sup>[1][4][6]</sup>
- CAS Number: 135-00-2<sup>[3]</sup>

## Physicochemical and Spectroscopic Data

The properties of **2-Benzoylthiophene** are well-documented, reflecting its solid, aromatic nature. It is generally stable but incompatible with strong oxidizing agents.<sup>[7][8]</sup>

Table 1: Physicochemical Properties of **2-Benzoylthiophene**

Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>8</sub> OS	[1][2]
Molecular Weight	188.25 g/mol	[9]
Appearance	Yellow to light brown crystalline solid/powder	[1][2][8]
Melting Point	56-58 °C	[7][10]
Boiling Point	300 °C (at 760 mmHg)	[2][7]
Solubility	Soluble in ethanol, acetone, chloroform; sparingly soluble in water	[1][8][10]
LogP	2.970	[10]

Table 2: Spectroscopic Data for **2-Benzoylthiophene**

Spectroscopy	Data Highlights	Reference
<sup>1</sup> H NMR	(400 MHz, CDCl <sub>3</sub> ): δ 7.88-7.85 (m, 2H), 7.74-7.71 (m, 1H), 7.66-7.64 (m, 1H), 7.60 (t, J = 7.4 Hz, 2H), 7.52-7.47 (m, 2H), 7.20-7.17 (m, 1H).	[10]
<sup>13</sup> C NMR	Spectra available from spectral databases.	[3][11]
IR Spectroscopy	Spectra available from spectral databases (FTIR, ATR-IR).	[3][11]
Mass Spectrometry	Spectra available from NIST Mass Spectrometry Data Center.	[3]

# Synthesis and Experimental Protocols

**2-Benzoylthiophene** is commonly synthesized via Friedel-Crafts acylation of thiophene using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.<sup>[7]</sup> An alternative modern method involves a palladium-catalyzed cross-coupling reaction.

## Experimental Protocol: Palladium-Catalyzed Synthesis

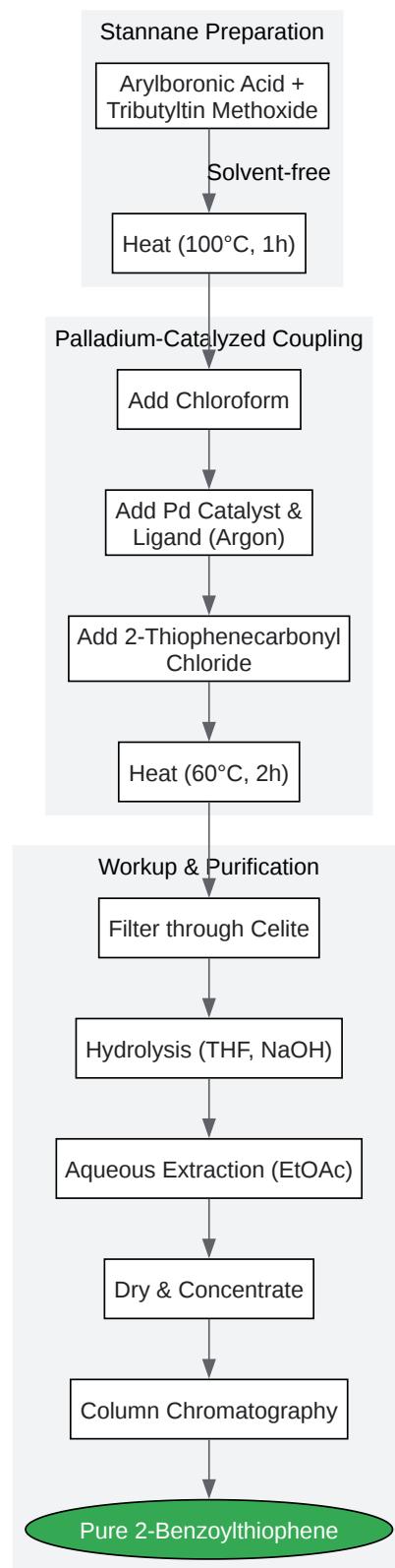
This protocol describes a Stille-type coupling reaction for the synthesis of diaryl ketones.

Materials:

- Arylboronic acid (1 mmol)
- Tributyltin methoxide (1 mmol, 0.321 g)
- Chloroform (4 mL)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ , 0.01 mmol, 0.0022 g) or Palladium(II) chloride ( $\text{PdCl}_2$ , 0.01 mmol, 0.0017 g)
- Tri(2-furyl)phosphine (0.02 mmol, 0.0046 g)
- 2-Thiophenecarbonyl chloride (1 mmol)
- Tetrahydrofuran (THF, 5 mL)
- 3 M Sodium Hydroxide (NaOH, 1 mL)
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

Procedure:

- Combine arylboronic acid (1 mmol) and tributyltin methoxide (1 mmol) and heat at 100°C for 1 hour under solvent-free conditions.
- Cool the mixture to room temperature and add chloroform (4 mL).
- Under an argon stream, add the palladium catalyst ( $\text{Pd}(\text{OAc})_2$  or  $\text{PdCl}_2$ ) and tri(2-furyl)phosphine.
- Add the aroyl chloride (in this case, 2-thiophenecarbonyl chloride, 1 mmol) at room temperature.
- Heat the resulting mixture with stirring at 60°C for 2 hours.
- Filter the reaction mixture through a Celite pad and remove the solvent under reduced pressure.
- To the residue, add THF (5 mL) and 3 M NaOH (1 mL). Stir for 30 minutes at room temperature.
- Dilute the mixture with water (4 mL) and extract the aqueous phase with EtOAc (3 x 5 mL).
- Wash the combined organic layers with brine (5 mL), dry over  $\text{Na}_2\text{SO}_4$ , filter, and concentrate in vacuo.
- Purify the residue by column chromatography on silica gel to yield the pure **2-Benzoylthiophene**.[\[12\]](#)

[Click to download full resolution via product page](#)**Caption:** Workflow for the palladium-catalyzed synthesis of **2-Benzoylthiophene**.

## Applications in Drug Development

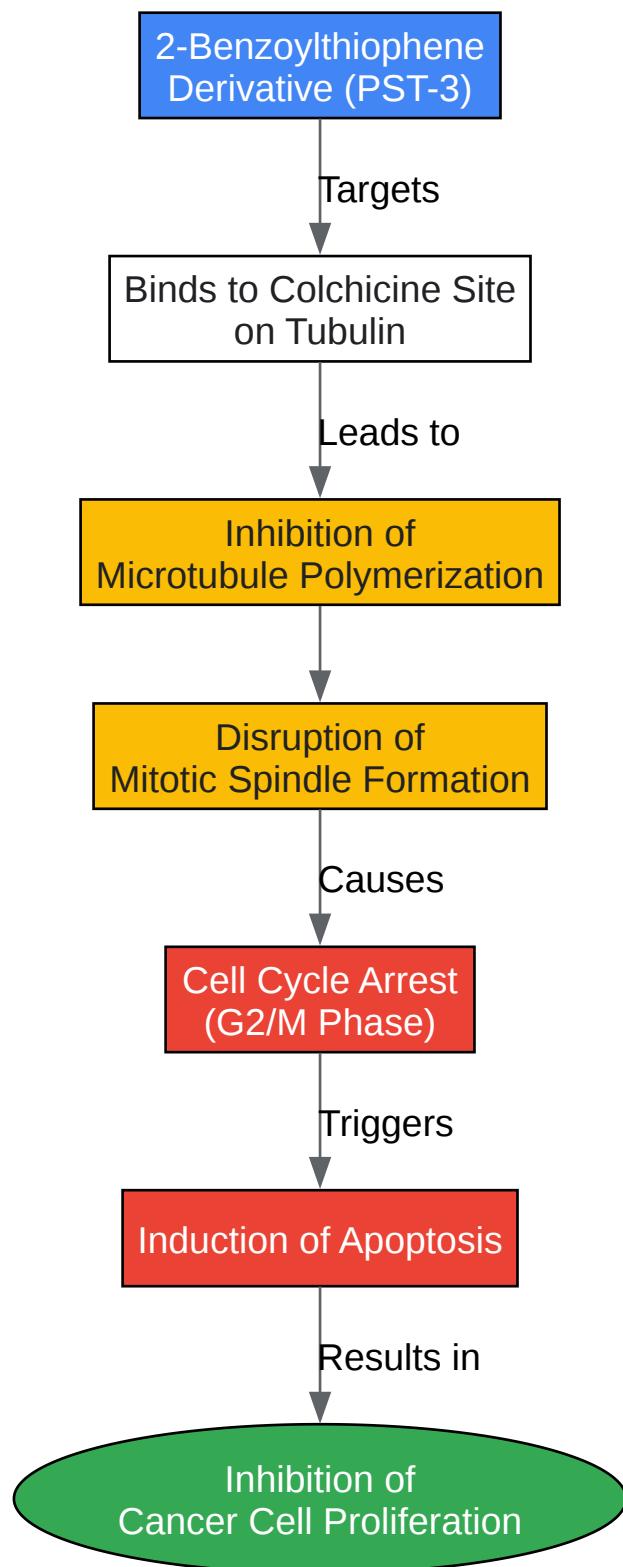
The thiophene nucleus is a prominent scaffold in medicinal chemistry, present in numerous marketed drugs.<sup>[13][14]</sup> **2-Benzoylthiophene** serves as a crucial building block for creating more complex molecules with potential therapeutic value.<sup>[2][15]</sup> Its derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.<sup>[13][14][16]</sup>

## Case Study: A Microtubule Inhibitor for Cancer Therapy

A notable application is in the development of anticancer agents. A derivative, 5-arylalkynyl-2-benzoyl thiophene (PST-3), has been identified as a novel microtubule inhibitor that binds to the colchicine-binding site on tubulin.<sup>[17]</sup>

- Mechanism: By binding to tubulin, the compound disrupts the polymerization of microtubules. This interference with microtubule dynamics is critical as microtubules form the mitotic spindle required for cell division.<sup>[17]</sup>
- Effect: Disruption of the mitotic spindle leads to cell cycle arrest, typically at the G2/M phase, which subsequently induces apoptosis (programmed cell death) in cancer cells.<sup>[17]</sup>
- Significance: The compound demonstrated potent anticancer activity both *in vitro* across various cancer cell lines and *in vivo* in xenograft models. Importantly, it exhibited this antitumor effect without the significant neurotoxicity that plagues many other microtubule-targeting drugs.<sup>[17]</sup>

This highlights the potential of the **2-benzoylthiophene** scaffold in designing next-generation chemotherapeutics with improved safety profiles.



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**Caption:** Simplified signaling pathway for a **2-benzoylthiophene**-based microtubule inhibitor.

## Conclusion

Phenyl(thiophen-2-yl)methanone is a foundational chemical entity with well-defined properties and versatile reactivity. Its significance extends from fundamental organic synthesis to the forefront of drug discovery, where its scaffold is being actively exploited to develop novel therapeutics, particularly in oncology. The continued exploration of its derivatives promises to yield new compounds with potent biological activities and improved pharmacological profiles.

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